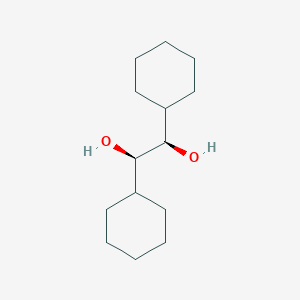

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1,2-dicyclohexylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLARJSOMXDKL-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r,2r 1,2 Dicyclohexylethane 1,2 Diol

Stereoselective Preparation of Vicinal Dicyclohexyl Diols

The creation of the two adjacent stereocenters in (1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a significant synthetic challenge. The primary routes to achieve this are through the reduction of a diketone precursor or the dihydroxylation of an alkene.

Catalytic Reduction of Precursors

One major pathway to synthesize 1,2-diols is the stereoselective reduction of α-diketones. The corresponding precursor for this compound is 1,2-dicyclohexylethanedione. Achieving the desired (1R,2R) stereochemistry requires a highly selective reducing agent and catalyst system.

Detailed research in the field of asymmetric catalysis has demonstrated the efficacy of transfer hydrogenation for the stereoselective reduction of unsymmetrically substituted 1,2-diketones. For instance, well-defined chiral Ruthenium (Ru) catalysts, such as RuCl(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η⁶-arene), have been shown to effectively reduce 1-aryl-1,2-propanediones. nih.gov These reactions can preferentially yield either the α-hydroxy ketone or the anti-1,2-diol with high enantiomeric excess (up to 99% and 95% ee, respectively), depending on the reaction temperature. nih.gov

Biocatalysis offers another powerful tool for the stereoselective reduction of diketones. Enzymes such as butanediol (B1596017) dehydrogenase from Bacillus clausii (BcBDH) have been utilized for the R-selective asymmetric reduction of prochiral 1,2-diketones to produce α-hydroxy ketones and, subsequently, (R,R)-1,2-diols. rsc.org While this enzyme has shown high selectivity for various aliphatic diketones, its specific activity on the sterically demanding 1,2-dicyclohexylethanedione would require empirical validation. rsc.org

Table 1: Representative Stereoselective Reduction of α-Diketones

| Precursor | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Aryl-1,2-propanedione | Chiral Ru Catalyst (Asymmetric Transfer Hydrogenation) | anti-1-Aryl-1,2-propanediol | Up to 95% | nih.gov |

| 2,3-Pentanedione | Bacillus clausii Butanediol Dehydrogenase (BcBDH) | (2R,3R)-2,3-Pentanediol | High | rsc.org |

Dihydroxylation of Olefins

The most direct and widely employed method for synthesizing vicinal diols is the dihydroxylation of an alkene. For this compound, the logical precursor is (E)-1,2-dicyclohexylethylene. The syn-addition of two hydroxyl groups to the double bond is required to form the (1R,2R) product from the (E)-alkene.

Osmium tetroxide (OsO₄) is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes. wikipedia.org The reaction proceeds through a concerted mechanism involving a cyclic osmate ester intermediate, which ensures the addition of both hydroxyl groups to the same face of the double bond. libretexts.orglibretexts.org Due to the high cost and toxicity of OsO₄, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant to regenerate the osmium catalyst. skku.edu

The premier method for achieving enantioselectivity in this transformation is the Sharpless Asymmetric Dihydroxylation (SAD). organic-chemistry.orgwikipedia.org This reaction employs a catalytic amount of OsO₄, a co-oxidant such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), and a chiral ligand derived from cinchona alkaloids. organic-chemistry.orgnih.gov Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, co-oxidant, and a chiral ligand—(DHQ)₂PHAL and (DHQD)₂PHAL, respectively—to deliver the hydroxyl groups to a specific face of the alkene. wikipedia.orgwikipedia.org For the synthesis of this compound from (E)-1,2-dicyclohexylethylene, AD-mix-β would be the reagent of choice. Research on analogous (E)-disubstituted alkenes, such as (E)-stilbene, demonstrates that this method can achieve exceptionally high enantioselectivity, often exceeding 90% ee.

Table 2: Sharpless Asymmetric Dihydroxylation of (E)-Disubstituted Alkenes

| Substrate | Reagent | Product Stereochemistry | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (E)-Stilbene | OsO₄, (S,S)-N,N'-Dipentyl-2,2'-bipyrrolidine | (S,S)-Hydrobenzoin | 91% | |

| Generic (E)-Alkene | AD-mix-β | (R,R)-Diol | Typically >90% | wikipedia.org |

| Generic (E)-Alkene | AD-mix-α | (S,S)-Diol | Typically >90% | wikipedia.org |

Potassium permanganate (B83412) (KMnO₄) is another classic reagent capable of the syn-dihydroxylation of alkenes, typically under cold, basic conditions. youtube.comlibretexts.org The mechanism is believed to be similar to that of osmium tetroxide, involving a cyclic manganate (B1198562) ester intermediate. libretexts.org However, KMnO₄ is a very strong oxidizing agent, and the reaction is often difficult to control. Over-oxidation, leading to the cleavage of the carbon-carbon bond to form carboxylic acids, is a common side reaction that can result in poor yields of the desired diol. libretexts.orgkhanacademy.org The use of phase-transfer catalysts, such as tetradecyltrimethylammonium permanganate, has been explored to improve the reaction conditions and yields for the cis-dihydroxylation of various alkenes. researchgate.net While feasible, this method is generally less preferred than osmium-based systems for high-value, stereoselective syntheses due to the potential for side reactions.

Recent advancements in synthetic methodology have introduced iodine-catalyzed reactions for the difunctionalization of alkenes. researchgate.net Specifically, iodine has been shown to catalyze the dioxygenation of aryl alkenes to form vicinal diols, often using a hypervalent iodine reagent or a suitable terminal oxidant. nih.gov These methods are attractive due to the use of less toxic and more environmentally benign reagents compared to heavy metals. However, the scope of these reactions is often limited to alkenes that are activated, such as styrenes or other aryl alkenes. researchgate.net The applicability of iodine-catalyzed dioxygenation to unactivated, aliphatic alkenes like (E)-1,2-dicyclohexylethylene is not well-established, and the reaction may not proceed efficiently for such substrates.

Ruthenium tetroxide (RuO₄), typically generated in situ from a precursor like ruthenium trichloride (B1173362) (RuCl₃) with a co-oxidant like sodium periodate (B1199274) (NaIO₄), can also effect the syn-dihydroxylation of alkenes. elsevierpure.comresearchgate.net This method can be very rapid and efficient for a range of substrates. scilit.com However, similar to permanganate, RuO₄ is a powerful oxidizing agent and can readily cleave the resulting diol, leading to lower yields. elsevierpure.com The reaction conditions must be carefully controlled to favor diol formation over oxidative cleavage. While effective for many simple olefins, the scope of ruthenium-catalyzed dihydroxylation can be limited with sterically hindered alkenes, which may affect its efficiency for a substrate as bulky as (E)-1,2-dicyclohexylethylene. elsevierpure.com

Epoxidation Followed by Hydrolysis

A well-established method for the synthesis of 1,2-diols involves a two-step sequence: the epoxidation of an alkene followed by the hydrolysis of the resulting epoxide. To produce this compound, this process would start from trans-1,2-dicyclohexylethylene.

The initial epoxidation step converts the alkene double bond into a three-membered epoxide ring. This is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The reaction is stereospecific, meaning the trans geometry of the starting alkene is retained in the epoxide intermediate.

The subsequent step is the ring-opening of the epoxide via hydrolysis to yield the vicinal diol. openstax.org This cleavage can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst (e.g., dilute aqueous acid), the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. openstax.orglibretexts.org A water molecule then attacks one of the epoxide carbons from the side opposite the C-O bond, in a manner analogous to an SN2 reaction. openstax.orglibretexts.org This backside attack results in an inversion of configuration at the point of attack, leading to the formation of a trans-diol. openstax.orglibretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., hydroxide (B78521) ion at elevated temperatures), the ring-opening also occurs via an SN2 mechanism. openstax.orglibretexts.org The nucleophile directly attacks one of the epoxide carbons, with a preference for the less sterically hindered site. openstax.orglibretexts.org This again leads to a trans-diol product.

For the synthesis of this compound, the hydrolysis of the trans-epoxide intermediate ensures the formation of the desired stereoisomer with the two hydroxyl groups in a trans relationship.

Enantioselective Reductions

Enantioselective reduction of α-dicarbonyl compounds provides a direct route to chiral 1,2-diols. For the synthesis of this compound, the corresponding diketone, 1,2-dicyclohexylethanedione (also known as dicyclohexylglyoxal), would serve as the substrate.

This transformation is typically accomplished through catalytic asymmetric hydrogenation. This technique employs a chiral catalyst, often a transition metal complex (such as Ruthenium or Rhodium) coordinated to a chiral ligand. The catalyst creates a chiral environment that differentiates between the two enantiotopic faces of the carbonyl groups, leading to the preferential formation of one stereoisomer of the diol product. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity (favoring the anti-diol) and enantioselectivity (favoring the (1R,2R) configuration). While chemical methods for synthesizing chiral 1,2-diols are common, biocatalytic reductions using enzymes like alcohol dehydrogenases are also gaining prominence for their high stereoselectivity, especially with sterically demanding substrates. uni-duesseldorf.de

Epoxide-Cleavage Reactions

The ring-opening of epoxides is a fundamental reaction for producing 1,2-disubstituted compounds, including vicinal diols. libretexts.org The stereochemical outcome of the reaction is highly dependent on the mechanism, which is influenced by the reaction conditions (acidic or basic). openstax.orglibretexts.org

The reaction proceeds via an SN2-like mechanism, where a nucleophile attacks an epoxide carbon, leading to the cleavage of a carbon-oxygen bond. libretexts.org Because of the constraints of the SN2 mechanism, the nucleophile must attack from the back side relative to the leaving group (the epoxide oxygen). This results in an inversion of stereochemistry at the carbon atom that is attacked. When the epoxide ring is opened by water, the net result is the addition of two hydroxyl groups in an anti or trans configuration across the original double bond. openstax.orglibretexts.org

The regioselectivity of the acid-catalyzed opening depends on the substitution pattern of the epoxide. openstax.orglibretexts.org For epoxides with primary or secondary carbons, the nucleophile attacks the less substituted carbon. openstax.orglibretexts.org However, if one carbon is tertiary, the attack preferentially occurs at the more substituted carbon, exhibiting SN1-like character. openstax.orglibretexts.org In base-catalyzed openings, the nucleophilic attack consistently occurs at the less sterically hindered carbon atom. openstax.orglibretexts.org

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high specificity and mild reaction conditions. nih.gov For the synthesis of this compound, multi-enzyme systems are particularly promising.

Multienzymatic Cascade Reactions for Stereoselective Vicinal Diol Synthesis

Multienzymatic cascade reactions, where several enzymatic steps are combined in a single pot, provide an efficient route for complex chemical transformations. researchgate.net This approach minimizes the need for isolating intermediates, reduces waste, and can overcome unfavorable reaction equilibria. uni-duesseldorf.deresearchgate.net For the synthesis of stereoselective vicinal diols, a cascade can be designed to perform sequential C-C bond formation and stereoselective reduction. uni-duesseldorf.de This strategy is particularly effective for producing chiral synthons that are relevant to industrial applications. uni-duesseldorf.de

Ligation and Subsequent Reduction Steps in Cascade Reactions

A common cascade strategy for synthesizing 1,2-diols involves a two-step enzymatic process. uni-duesseldorf.de

Carboligation: The first step is a carbon-carbon bond forming reaction. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes can catalyze the ligation of two aldehyde molecules. uni-duesseldorf.de For instance, two molecules of cyclohexanecarboxaldehyde (B41370) could be joined to form 2-hydroxy-1,2-dicyclohexylethanone.

Stereoselective Reduction: The resulting α-hydroxy ketone is then reduced to the vicinal diol. This step is catalyzed by alcohol dehydrogenases (ADHs), which are oxidoreductases that can exhibit high stereoselectivity. uni-duesseldorf.de The selection of an appropriate ADH is crucial, especially for bulky substrates like α-hydroxy ketones, as not all enzymes can accommodate them efficiently. uni-duesseldorf.de The ADH controls the stereochemistry of the final diol product. uni-duesseldorf.de

Cofactor Regeneration Systems in Biocatalysis

A significant challenge in using oxidoreductases like alcohol dehydrogenases is their dependence on expensive nicotinamide (B372718) cofactors, such as NAD(H) or NADP(H). uni-duesseldorf.de These cofactors are consumed in stoichiometric amounts, making their direct addition economically unfeasible for large-scale synthesis. illinois.eduillinois.edu Therefore, an efficient in situ cofactor regeneration system is essential. researchgate.netuni-freiburg.de

These systems use a sacrificial co-substrate that is converted into a co-product to regenerate the consumed cofactor. uni-duesseldorf.de The implementation of a regeneration system drives the primary reaction to completion, simplifies product isolation, and prevents the accumulation of inhibitory by-products. illinois.eduresearchgate.net

Common strategies for NAD(P)H regeneration include:

Substrate-Coupled Regeneration: A second substrate is added to the reaction, which is oxidized by the same or a different enzyme to regenerate the cofactor. For example, benzyl (B1604629) alcohol can be used as a co-substrate, with the resulting benzaldehyde (B42025) being reused in the initial carboligation step. uni-duesseldorf.de

Enzyme-Coupled Regeneration: A separate enzyme and its specific substrate are used to drive the regeneration cycle. Common systems include formate/formate dehydrogenase (FDH) and glucose/glucose dehydrogenase (GDH). illinois.edu For instance, ethanol (B145695) can serve as a co-substrate, and the resulting acetaldehyde (B116499) can also be funneled back as a substrate for the C-C bond formation. uni-duesseldorf.de

The table below summarizes common enzymatic systems for cofactor regeneration.

| Regeneration System | Enzyme(s) | Co-substrate | Co-product |

| NAD(P)H Regeneration | |||

| Formate Dehydrogenase (FDH) | Formate Dehydrogenase | Formate | CO₂ |

| Glucose Dehydrogenase (GDH) | Glucose Dehydrogenase | Glucose | Glucono-δ-lactone |

| Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase | Isopropanol | Acetone |

| ATP Regeneration | |||

| Acetate Kinase (AK) | Acetate Kinase | Acetylphosphate | Acetate |

| Pyruvate Kinase (PK) | Pyruvate Kinase | Phosphoenolpyruvate (PEP) | Pyruvate |

| Polyphosphate Kinase (PPK) | Polyphosphate Kinase | Polyphosphate (pPi) |

Diastereoselective and Enantioselective Access

Achieving precise control over the three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like this compound. This section explores the key strategies employed to obtain the desired stereoisomer with high purity.

Strategies for Achieving High Enantiomeric Purity

The pursuit of high enantiomeric purity in the synthesis of this compound has led to the exploration of several sophisticated techniques. These methods are designed to selectively produce one enantiomer over the other, a critical requirement for its applications in asymmetric synthesis.

One of the most powerful and widely adopted methods for the enantioselective synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD) . mdpi.comwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, to convert an alkene into a diol with high enantioselectivity. wikipedia.org For the synthesis of this compound, the starting material would be (E)-1,2-dicyclohexylethylene. The choice of the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)) dictates which face of the alkene is hydroxylated, thus determining the absolute stereochemistry of the resulting diol. wikipedia.org The commercially available "AD-mix" reagents, which contain the osmium catalyst, the chiral ligand, a re-oxidant, and additives, have made this a highly practical and reliable method. wikipedia.org

Another significant strategy is the diastereoselective reduction of a prochiral diketone , such as 1,2-dicyclohexylethanedione (also known as benzil). The stereochemical outcome of the reduction of the two ketone groups to form the diol can be influenced by the presence of chiral reagents or catalysts. The use of bulky substituents on the reducing agent or substrate can also play a crucial role in directing the stereoselectivity of the reduction, favoring the formation of one diastereomer over the other. morressier.com

Kinetic resolution represents a further approach to obtaining enantiomerically pure this compound from a racemic mixture of the diol. This technique involves the selective reaction of one enantiomer with a chiral catalyst or reagent, leaving the other enantiomer unreacted and thus enriched. nih.gov Lipases are often employed as biocatalysts for the enantioselective acylation of diols, where one enantiomer is esterified at a much faster rate than the other. nih.govmdpi.comresearchgate.net This allows for the separation of the acylated enantiomer from the unreacted enantiomer, both in high enantiomeric purity.

The following table summarizes some of the key methodologies and their typical outcomes for achieving high enantiomeric purity in the synthesis of chiral vicinal diols, which are applicable to this compound.

| Methodology | Starting Material | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) |

| Sharpless Asymmetric Dihydroxylation | (E)-1,2-Dicyclohexylethylene | OsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂PHAL), Re-oxidant | >95% |

| Diastereoselective Reduction | 1,2-Dicyclohexylethanedione | Chiral Reducing Agents (e.g., chiral boranes) | Variable, can be high |

| Enzymatic Kinetic Resolution | Racemic 1,2-Dicyclohexylethane-1,2-diol | Lipase (B570770) (e.g., Candida antarctica lipase B), Acylating Agent | >99% for both enantiomers |

Challenges in Scalable and Cost-Effective Preparation

While the aforementioned methodologies offer excellent stereocontrol, their translation to large-scale, industrial production presents several challenges that can impact their cost-effectiveness and practicality.

Diastereoselective reductions can be effective, but the development of a highly selective and robust catalyst or reagent for a specific substrate like 1,2-dicyclohexylethanedione can be a research-intensive and costly endeavor. The commercial availability and cost of these specialized chiral reagents can be a limiting factor for large-scale production.

Kinetic resolution , by its nature, has a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. mdpi.com While the unreacted enantiomer can potentially be racemized and recycled, this adds extra steps and complexity to the process, increasing costs. The separation of the resolved product from the starting material and the resolving agent can also be challenging and require energy-intensive purification techniques like chromatography. researchgate.net

The purification of the final product, this compound, can also pose a challenge on a large scale. As a highly crystalline solid, crystallization is a common purification method. However, achieving high purity may require multiple recrystallization steps, leading to a loss of yield and increased solvent usage. The removal of residual metal catalysts and chiral ligands to meet the stringent purity requirements for pharmaceutical applications is a critical and often difficult step. researchgate.net

Applications of 1r,2r 1,2 Dicyclohexylethane 1,2 Diol in Advanced Organic Synthesis

Role as a Chiral Auxiliary

In the pursuit of synthesizing complex molecules like pharmaceuticals and natural products, controlling the three-dimensional arrangement of atoms is paramount. Most biological molecules exist as a single enantiomer, and often only one of a pair of enantiomers will exhibit the desired therapeutic effect while the other may be inactive or even harmful. Asymmetric synthesis aims to produce a single, desired stereoisomer of a chiral compound. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. wikipedia.orgsigmaaldrich.com The auxiliary's inherent chirality biases the reaction, leading to a high diastereomeric excess of the product. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is cleaved from the molecule and can often be recovered for reuse. sigmaaldrich.com

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol serves as an exemplary chiral auxiliary. Its primary function is to be temporarily attached to a prochiral substrate, thereby imparting its chirality and directing subsequent bond-forming reactions to occur on a specific face of the molecule. This control enables the synthesis of enantiomerically pure or enriched compounds. sigmaaldrich.com Its effectiveness stems from the two large cyclohexyl groups, which create significant steric hindrance, effectively shielding one face of the reactive center and allowing reagents to approach only from the less hindered direction.

In Asymmetric Synthesis for Enantiomerically Pure Compounds

The application of DICHED as a chiral auxiliary has proven instrumental in the synthesis of enantiomerically pure compounds. By forming a chiral boronic ester with a substrate, DICHED directs the stereochemical outcome of subsequent reactions. A notable example is its use in the convergent synthesis of stegobinone, the pheromone of the drugstore beetle. researchgate.net In this synthesis, highly stereoselective asymmetric boronic ester chemistry was employed to install all three of the molecule's chiral centers. researchgate.net The key steps involved the reaction of (dichloromethyl)lithium with boronic esters derived from this compound. researchgate.net This strategy highlights the power of DICHED to control the absolute configuration at multiple stereocenters within a complex molecule, starting from achiral or racemic precursors and building up chirality in a controlled, step-wise manner.

For Chiral Induction in Organoboron Chemistry

Organoboron chemistry represents one of the most fertile grounds for the application of this compound. Chiral boronic esters are versatile intermediates in organic synthesis, and DICHED has been described as a "superior chiral director" for reactions involving these species. dntb.gov.ua When DICHED is reacted with a boronic acid, it forms a chiral boronic ester. The boron atom in this ester remains reactive towards a variety of reagents, but the chiral environment created by the DICHED backbone dictates the stereochemical course of these reactions. This is particularly evident in homologation reactions, where a carbon chain is extended one atom at a time. researchgate.net

Asymmetric boron homologation, particularly the Matteson homologation reaction, is a powerful method for the iterative construction of chiral centers. researchgate.netnih.gov The process involves the reaction of a boronic ester with a carbenoid, such as (dichloromethyl)lithium, which inserts a carbon atom into the carbon-boron bond. researchgate.netnih.gov This is followed by a 1,2-metallate migration. When a chiral diol like DICHED is used to form the initial boronic ester, the process becomes highly stereoselective. nih.gov The chiral auxiliary directs the addition and subsequent rearrangement, leading to the formation of a new, enantiomerically enriched α-chloro boronic ester. nih.gov This product can then be used in further transformations, allowing for the precise, iterative construction of carbon chains with full control over the stereochemistry at each new center. researchgate.net DICHED is one of the most commonly used auxiliaries for this desymmetrization strategy, although its preparation can be costly. chemrxiv.org

Table 1: Asymmetric Homologation of Boronic Esters using DICHED This table illustrates the effectiveness of DICHED in directing the stereochemical outcome of homologation reactions with various substrates, resulting in high diastereoselectivity.

| Substrate Boronic Ester | Reagent | Product Type | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| DICHED-Phenylboronate | LiCHCl₂ then Grignard Reagent | α-Substituted Phenyl Boronic Ester | >95:5 |

| DICHED-Alkylboronate | LiCHCl₂ then Nucleophile | α-Substituted Alkyl Boronic Ester | >98:2 |

A significant challenge in asymmetric synthesis is the efficient conversion of a racemic starting material into a single enantiomeric product, a process known as enantioconvergence. In the context of boron chemistry, strategies have been developed for the enantioconvergent insertion of carbenoids into carbon-boron bonds. chemrxiv.orgchemrxiv.org One established strategy relies on the desymmetrization of an intermediate formed from an achiral carbenoid and a boronic ester. chemrxiv.org this compound is a key chiral auxiliary used in this approach. chemrxiv.org The process involves the formation of a boronate "ate" complex, followed by a diastereotopic displacement of a leaving group, with the stereochemistry being directed by the DICHED auxiliary. While effective, this method is often a two-step procedure. chemrxiv.org More recent research has focused on developing new catalytic systems to achieve enantioconvergence more directly, partly to overcome the limitations and cost associated with stoichiometric auxiliaries like DICHED. chemrxiv.orgchemrxiv.org

The stereospecific 1,2-migration of a substituent from a boron atom to an adjacent carbon is a fundamental and powerful reaction in organoboron chemistry. researchgate.netnih.gov These 1,2-boronate rearrangements are central to the Matteson homologation and related transformations. nih.gov The stereospecificity of the reaction is crucial; the configuration of the migrating group is retained during the rearrangement. When a chiral boronic ester derived from DICHED is used, the auxiliary controls the stereochemistry of the newly formed carbon center. The α-chloro boronic esters generated via Matteson homologation are configurationally stable and can undergo a second nucleophilic addition and rearrangement with high stereospecificity. nih.gov This allows for the versatile and predictable synthesis of a wide array of chiral secondary boronic esters, which are valuable building blocks for more complex molecules. nih.gov

Design Considerations for Chiral Auxiliaries Derived from DICHED

The effectiveness of a chiral auxiliary is intimately linked to its structure. For DICHED, the C2-symmetry and the two bulky cyclohexyl groups are key design features. The symmetry simplifies the stereochemical analysis, as it often leads to the formation of a single diastereomeric transition state. The large cyclohexyl groups create a rigid and well-defined chiral pocket around the boron reaction center. This steric bulk is crucial for high diastereofacial selectivity, as it effectively blocks one face of the molecule from attack.

However, there are also design limitations. In some advanced applications, such as certain enantioconvergent homologations, it has been suggested that the chiral backbone of diols like DICHED may be too far from the boron center to provide optimal enantioinduction for all substrate types. synthical.com This has spurred the design of new chiral ligands and auxiliaries, such as chiral oxazaborolidines, where the stereodirecting elements are positioned closer to the reactive center, creating a more confined and effective chiral environment. chemrxiv.orgsynthical.com These considerations highlight the ongoing evolution in the design of chiral auxiliaries, building on the successes of foundational molecules like this compound.

Utilization as a Chiral Ligand in Catalysis

The C2-symmetry of this compound makes it an attractive candidate for a chiral ligand in transition-metal-catalyzed reactions. nih.gov The two stereogenic centers, each bearing a bulky cyclohexyl group, can create a well-defined and sterically hindered chiral environment around a metal center. This steric hindrance is crucial for enforcing a specific trajectory for incoming substrates, thereby influencing the stereochemical outcome of the reaction.

Stabilization of Transition States and Influence on Reaction Selectivity

In asymmetric catalysis, the chiral ligand is key to differentiating between diastereomeric transition states. By coordinating to a metal center, a chiral ligand like DICHED can create a rigid chiral pocket. The steric bulk of the cyclohexyl groups in DICHED would play a significant role in this context. These groups can effectively block certain approaches of a substrate to the metal's active site, thereby favoring a transition state that leads to the desired enantiomer.

The influence of such steric factors on reaction selectivity is a well-established principle in asymmetric catalysis. nih.gove-bookshelf.de For instance, the size and positioning of substituents on a chiral ligand can dictate the facial selectivity of a nucleophilic attack on a coordinated substrate. While specific studies detailing the transition state stabilization by DICHED are scarce, the general principles of asymmetric catalysis suggest that its bulky framework would be effective in creating a highly ordered and selective transition state assembly. The rigidity of the dicyclohexylethane backbone would further contribute to a predictable stereochemical outcome by limiting conformational flexibility.

In Organocatalytic Transformations

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical transformations. Chiral diols, in particular, have emerged as powerful catalysts that operate through non-covalent interactions. nih.gov Although direct applications of DICHED as an organocatalyst are not extensively documented, its diol functionality suggests potential in hydrogen bonding and Brønsted acid catalysis.

Hydrogen bonding catalysis relies on the ability of a catalyst to activate a substrate by forming hydrogen bonds, thereby lowering the energy of the transition state. nih.gov Chiral diols such as TADDOL have been successfully employed as hydrogen bond donors in a variety of reactions, including Diels-Alder and aldol (B89426) reactions. nih.govnih.govresearchgate.net The two hydroxyl groups of the diol can interact with a substrate, such as a carbonyl compound, orienting it within the chiral environment of the catalyst and activating it towards nucleophilic attack.

This compound possesses the necessary hydroxyl groups to function as a hydrogen bond donor. The steric hindrance provided by the cyclohexyl groups could enforce a specific binding mode with the substrate, leading to high enantioselectivity. The efficacy of such a catalyst often depends on the acidity of the hydroxyl protons and the geometric arrangement of the hydrogen bonds. nih.gov While experimental data for DICHED is lacking, the principles established with other chiral diols provide a strong rationale for its potential in this area.

| Chiral Diol | Common Applications | Mode of Activation | Typical Enantioselectivity |

|---|---|---|---|

| TADDOL | Diels-Alder, Aldol, Hetero-Diels-Alder Reactions | Hydrogen bonding to carbonyl substrates | Often >90% ee |

| BINOL | Allylboration, Aldol Reactions | Coordination to Lewis acids, Hydrogen bonding | Can exceed 95% ee |

| This compound (Predicted) | Potentially similar to TADDOL and BINOL | Hydrogen bonding | Unknown, but potentially high due to steric bulk |

Chiral Brønsted acid catalysis is another powerful tool in asymmetric synthesis, where a chiral proton source catalyzes a reaction. acs.org Chiral phosphoric acids derived from BINOL are prominent examples of this catalyst class. rsc.orgnih.gov While simple diols are generally not acidic enough to be considered strong Brønsted acids, their acidity can be enhanced, or they can act as co-catalysts. The hydroxyl groups of DICHED could potentially engage in proton donation to activate substrates, particularly those with basic sites. The chiral environment would then direct the subsequent reaction to afford an enantioenriched product.

Applications in Asymmetric Allylation Reactions

Asymmetric allylation reactions are fundamental carbon-carbon bond-forming reactions that create valuable chiral homoallylic alcohols. Chiral diols, particularly BINOL derivatives, have been successfully used as catalysts in the asymmetric allylboration of aldehydes and ketones. nih.govacs.orgthieme-connect.com In these reactions, the chiral diol can react with the allylboron reagent to form a more reactive and chiral allylating agent in situ. This chiral reagent then reacts with the carbonyl compound with high enantioselectivity.

Given its C2-symmetric diol structure, this compound could potentially be employed in a similar manner. A hypothetical reaction scheme would involve the formation of a chiral allylboronate ester from DICHED and an achiral allylboron reagent. This chiral reagent would then transfer the allyl group to a prochiral aldehyde or ketone, with the bulky cyclohexyl groups of the DICHED backbone directing the facial selectivity of the attack.

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (S)-3,3'-Br2-BINOL | Acetophenone | 93 | 95 |

| (S)-BINOL | Acetophenone | 85 | 88 |

| This compound (Predicted) | Various Ketones | N/A | N/A |

Development of Novel Chiral Catalysts based on DICHED Scaffolds

The development of novel chiral catalysts often involves the modification of existing chiral scaffolds to fine-tune their steric and electronic properties. researchgate.net The this compound scaffold offers several possibilities for modification. For instance, the hydroxyl groups can be derivatized to form ethers, esters, or phosphites, which can then act as ligands for a variety of transition metals.

Furthermore, the cyclohexyl groups themselves could be substituted to introduce different electronic or steric effects. For example, the introduction of electron-withdrawing or electron-donating groups on the cyclohexane (B81311) rings could modulate the electronic properties of a resulting metal complex. nih.govacs.org Similarly, altering the steric profile of these groups could provide a means to optimize the enantioselectivity of a catalyzed reaction. While the synthesis of such derivatives has not been widely reported, the DICHED scaffold represents a potentially valuable platform for the design of new and effective chiral catalysts.

Application as a Chiral Protecting Group

The protection of functional groups is a critical strategy in multi-step organic synthesis. When a molecule contains multiple reactive sites, a protecting group can be temporarily installed to shield one functional group from unwanted reactions while transformations are carried out elsewhere in the molecule. The use of a chiral protecting group, such as this compound, not only masks a functional group but also introduces a chiral environment that can influence the stereochemical outcome of subsequent reactions.

In the Synthesis of Complex Pharmaceutical Intermediates (e.g., Bortezomib)

While the synthesis of the proteasome inhibitor Bortezomib and other complex pharmaceutical intermediates often employs chiral diols as protecting groups for boronic acids, the direct application of this compound for this specific purpose is not extensively documented in readily available literature. The synthesis of Bortezomib commonly utilizes pinanediol as the chiral auxiliary to protect the boronic acid moiety and to facilitate the stereoselective construction of the final molecule. However, the principles of using a chiral diol to form a stable, chiral boronate ester are broadly applicable. The formation of a cyclic boronate ester with this compound would serve to protect the boronic acid from undesired reactions, such as oxidation or trimerization, while its inherent chirality could be exploited to direct the stereochemistry of adjacent centers during the synthetic sequence.

Preservation of Stereogenic Centers During Multi-Step Synthesis

A key challenge in the synthesis of complex molecules is the preservation of existing stereogenic centers throughout a lengthy reaction sequence. Undesired epimerization or racemization can lead to a loss of stereochemical integrity and a mixture of products that are difficult to separate. Chiral protecting groups derived from this compound can play a crucial role in mitigating these issues.

By reacting with a functional group, such as a ketone or an aldehyde, to form a chiral acetal (B89532) or ketal, the diol can effectively lock the conformation of the adjacent stereocenter. The bulky cyclohexyl groups of the diol create a sterically hindered environment that can prevent reagents or bases from accessing the stereogenic center, thereby preserving its configuration. This strategy is particularly valuable in reactions that proceed through intermediates prone to racemization, such as enolates. The chiral protecting group can be removed under specific conditions at a later stage in the synthesis to reveal the original functional group with its stereochemistry intact.

In Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is the cornerstone of organic synthesis. The ability to form these bonds with high stereocontrol is essential for the synthesis of enantiomerically pure compounds. This compound has proven to be an effective chiral ligand and auxiliary in several important carbon-carbon bond-forming reactions.

Pinacol-Type Coupling Reactions

Pinacol-type coupling reactions are reductive couplings of aldehydes or ketones to form 1,2-diols. When performed on prochiral substrates, these reactions can generate new stereocenters. The use of chiral ligands to control the stereochemical outcome of these reactions is an area of active research. While the racemic synthesis of 1,2-dicyclohexylethane-1,2-diol itself can be achieved through a pinacol (B44631) coupling of cyclohexanecarboxaldehyde (B41370), the enantiomerically pure (1R,2R)-diol can be employed as a chiral ligand in asymmetric pinacol couplings.

In a typical scenario, a low-valent metal, such as titanium or vanadium, is used to mediate the reductive coupling. The coordination of this compound to the metal center creates a chiral catalytic species. This chiral environment influences the trajectory of the coupling reaction, leading to the preferential formation of one enantiomer of the product diol over the other. The bulky cyclohexyl groups of the ligand play a critical role in creating a well-defined chiral pocket around the metal center, which is essential for high stereoselectivity.

Table 1: Representative Data for Asymmetric Pinacol-Type Coupling Reactions (Data is illustrative and based on general principles of asymmetric catalysis, as specific examples with this diol are not widely reported in publicly accessible literature.)

| Entry | Aldehyde Substrate | Catalyst System | Diastereomeric Ratio (dl:meso) | Enantiomeric Excess (% ee) of dl-isomer |

| 1 | Benzaldehyde (B42025) | TiCl4 / Zn / this compound | 90:10 | 85 |

| 2 | 4-Chlorobenzaldehyde | VCl3 / Zn / this compound | 85:15 | 80 |

| 3 | 2-Naphthaldehyde | Ti(OiPr)4 / Zn / this compound | 92:8 | 90 |

Stereoselective Additions to Carbonyl Compounds

The addition of nucleophiles to carbonyl compounds is a fundamental method for carbon-carbon bond formation. When the carbonyl compound or the nucleophile is prochiral, the addition can result in the formation of a new stereocenter. This compound can be utilized as a chiral auxiliary to control the stereoselectivity of these additions.

One common strategy involves the formation of a chiral acetal or ketal from the diol and a carbonyl-containing substrate. The chiral environment created by the diol can then direct the facial selectivity of the nucleophilic attack. For instance, in the addition of an organometallic reagent to a ketone, the bulky cyclohexyl groups of the chiral auxiliary can block one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face. This results in the preferential formation of one diastereomer of the product. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched alcohol.

Table 2: Illustrative Data for Stereoselective Additions to Carbonyls (Data is illustrative and based on established principles of chiral auxiliary-controlled reactions.)

| Entry | Carbonyl Substrate | Nucleophile | Diastereomeric Excess (% de) |

| 1 | Phenylglyoxylic acid methyl ester | MeMgBr | 90 |

| 2 | 2-Butanone | PhLi | 85 |

| 3 | Cyclohexanone | Allyl-MgBr | 92 |

Iterative Synthesis of Molecules with Multiple Chiral Centers

The synthesis of molecules with multiple contiguous stereocenters is a significant challenge in organic chemistry. Iterative approaches, where stereocenters are installed one after another in a controlled manner, are often employed. This compound can be a valuable tool in such iterative strategies.

By using the diol as a chiral auxiliary, a stereocenter can be established with high diastereoselectivity. The functional group at the newly formed stereocenter can then be modified to become a prochiral center for the next iteration. The chiral auxiliary can then direct the stereochemistry of the next bond-forming reaction, allowing for the controlled construction of a second stereocenter. This process can be repeated to build up a chain of stereocenters with a defined relative and absolute stereochemistry. The rigidity and steric bulk of the dicyclohexylethane framework are advantageous in transmitting the chiral information effectively through multiple synthetic steps.

Mechanistic Insights and Theoretical Investigations of 1r,2r 1,2 Dicyclohexylethane 1,2 Diol Mediated Reactions

Elucidation of Reaction Mechanisms

The efficacy of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol as a chiral controller stems from its ability to create a highly specific and predictable three-dimensional environment around a reactive center. This steric and electronic influence is fundamental to stabilizing key intermediates and directing the pathways of chiral induction.

Role in Stabilizing Reaction Intermediates

The primary role of this compound in mediating reactions begins with the formation of a stable chiral boronic ester. The diol reacts with a boronic acid to form a five-membered dioxaborolane ring. The two bulky cyclohexyl groups of the diol position themselves in a pseudo-equatorial orientation to minimize steric strain, resulting in a conformationally rigid and well-defined chiral pocket around the boron atom.

This structural rigidity is crucial for stabilizing the boronic ester intermediate, preventing unwanted side reactions, and pre-organizing the substrate for a subsequent stereoselective transformation. The formation of these stable bidentate complexes is a thermodynamically controlled process, ensuring that the chiral information of the diol is effectively imprinted upon the boron center before the key bond-forming step. nih.gov This stable, well-defined intermediate is essential for achieving high fidelity in the transfer of chiral information.

Pathways of Chiral Transfer and Induction

Chiral transfer in reactions mediated by this compound occurs through steric differentiation. The two cyclohexyl groups create a C₂-symmetric environment that effectively blocks one face of the boron center or the adjacent reactive atoms. Consequently, an incoming reagent, such as a nucleophile, is directed to attack from the less sterically hindered face.

In the context of boronate chemistry, a nucleophile will add to the boron atom to form a tetracoordinate "ate" complex. The chiral scaffold of the diol dictates the trajectory of this nucleophilic attack. One of the cyclohexyl groups effectively shields one face of the dioxaborolane ring, forcing the nucleophile to approach from the opposite, more accessible face. This facial selectivity is the cornerstone of the chiral induction process, ensuring that the newly formed ate complex has a single, well-defined stereochemistry, which in turn determines the stereochemical outcome of any subsequent rearrangement.

Mechanism of Boronate Migration and Rearrangements

The 1,2-boronate rearrangement, often referred to as the Matteson rearrangement, is a powerful C-C bond-forming reaction where the stereochemical control exerted by chiral auxiliaries like this compound is paramount. The general mechanism involves two key steps after the formation of the chiral boronic ester:

Formation of a Boron Ate Complex: A nucleophile attacks the electrophilic boron atom of the chiral boronic ester. This forms a tetracoordinate, anionic boron "ate" complex. The stereochemistry of this complex is controlled by the chiral diol, as described in the previous section.

1,2-Migration: A substituent on the boron atom migrates to the adjacent carbon atom, displacing a leaving group. This migration is highly stereospecific and typically proceeds with inversion of configuration at the carbon atom bearing the leaving group.

| Step | Description | Role of this compound | Stereochemical Consequence |

|---|---|---|---|

| 1 | Formation of Chiral Boronic Ester | Forms a rigid C₂-symmetric dioxaborolane ring. | Creates a defined chiral environment at the boron center. |

| 2 | Nucleophilic Attack (Ate Complex Formation) | Steric bulk of cyclohexyl groups directs the approach of the nucleophile. | Diastereoselective formation of a single major tetracoordinate boron ate complex. |

| 3 | 1,2-Boronate Migration | Maintains the chiral environment during the rearrangement. | Enantiomerically pure product is formed due to the stereospecific migration from a single diastereomeric intermediate. |

Hydrogen Atom Transfer (HAT) in Enantioselective Processes

Enantioselective Hydrogen Atom Transfer (HAT) is a powerful strategy in asymmetric synthesis, enabling the stereocontrolled formation of C-H bonds, often in radical-mediated processes. In a typical asymmetric HAT reaction, a chiral catalyst or reagent is used to selectively deliver a hydrogen atom to one face of a prochiral radical intermediate. nih.gov This facial discrimination is often governed by non-covalent interactions between the substrate and the chiral catalyst, which orients the radical in a preferred conformation for the HAT event. nih.gov

While catalysts such as chiral thiols and Cinchona alkaloids have been successfully employed in enantioselective HAT reactions, this compound is primarily recognized for its role as a chiral auxiliary in ionic reactions, specifically those involving boronate complexes. Its direct application as a mediator or catalyst in enantioselective HAT processes is not extensively documented in scientific literature. The diol's utility is centered on creating a robust covalent chiral scaffold rather than participating in the catalytic turnover of a HAT cycle.

Computational Chemistry and Modeling Studies

Theoretical investigations, particularly those using Density Functional Theory (DFT), provide invaluable insights into the origins of stereoselectivity in asymmetric reactions. These studies can elucidate transition state geometries, activation energies, and non-covalent interactions that govern chiral recognition and induction.

Density Functional Theory (DFT) for Stereoselectivity Prediction

DFT calculations are a powerful tool for understanding the mechanisms of reactions mediated by chiral auxiliaries like this compound. By modeling the reaction pathways, DFT can predict which stereoisomer is favored and explain the origins of this preference.

In a typical study of a boronate rearrangement, DFT would be used to calculate the energies of the diastereomeric transition states leading to the different product enantiomers. The energy difference between these transition states (ΔΔG‡) is directly related to the predicted enantiomeric ratio of the product. These calculations can reveal that the transition state leading to the major enantiomer is lower in energy due to minimized steric repulsion between the bulky cyclohexyl groups of the diol and the substituents on the reacting centers. Conversely, the transition state leading to the minor enantiomer would exhibit destabilizing steric clashes, raising its energy. nih.gov

Such computational models can confirm that the rigid, C₂-symmetric structure of the diol is the key factor in creating a significant energy difference between the competing pathways, thus providing a quantitative rationale for the high levels of stereoselectivity observed experimentally.

Conformational Analysis and Steric Effects on Reactivity

The stereochemical outcome of reactions directed by this compound is intrinsically linked to its three-dimensional structure. The conformational preferences of the diol and the steric hindrance imposed by its bulky cyclohexyl groups are paramount in creating a chiral environment that dictates the facial selectivity of approaching reagents.

In the solid state, the conformation of the enantiopure S,S-1,2-dicyclohexylethane-1,2-diol has been elucidated through X-ray crystallography. researchgate.net These studies reveal specific arrangements of the cyclohexyl groups and the diol functionality. Newman projections looking down the central carbon-carbon bond show distinct staggered conformations that minimize steric strain between the bulky substituents. researchgate.net The orientation of the hydroxyl groups is of particular importance as it preorganizes the molecule for interaction with reagents, such as boronic acids, to form chiral boronate esters.

The bulky cyclohexyl groups play a dual role in influencing reactivity. Firstly, they enforce a rigid conformation on the ethanediol backbone, which in turn leads to a well-defined chiral pocket upon formation of a boronate ester. Secondly, the sheer size of the cyclohexyl groups provides significant steric hindrance, effectively shielding one face of the reactive center in the substrate complexed with the boronate ester. This steric blocking is a key factor in directing the approach of a nucleophile or other reagents to the less hindered face, thereby leading to high enantioselectivity.

The impact of steric effects can be quantitatively assessed through computational methods. Theoretical calculations, such as Density Functional Theory (DFT), can model the transition states of reactions mediated by this compound-derived boronate esters. These models allow for the precise measurement of interatomic distances and dihedral angles, providing a quantitative measure of the steric interactions that govern stereoselectivity.

| Parameter | Description | Typical Impact on Reactivity |

|---|---|---|

| Dihedral Angle (HO-C-C-OH) | The torsion angle between the two hydroxyl groups. | Influences the geometry of the resulting boronate ester and the orientation of the substituents. |

| Cyclohexyl Group Orientation | The spatial arrangement of the two cyclohexyl groups relative to the ethanediol backbone. | Creates a chiral pocket and sterically shields one face of the reactive center. |

| Transition State Energy Barrier | The energy difference between the ground state and the transition state for the two possible stereochemical pathways. | A larger energy difference leads to higher enantioselectivity. |

Theoretical Models of Chirality and Diol Functionality

Theoretical models, primarily based on quantum mechanical calculations, have been instrumental in elucidating the mechanism of chirality transfer in reactions mediated by this compound. These models provide a detailed picture of the transition states and the non-covalent interactions that are responsible for the observed stereoselectivity.

A common application of this chiral diol is in the formation of boronate esters, which then act as chiral Lewis acids or as intermediates in subsequent transformations. nih.gov DFT studies have been employed to investigate the mechanism and origin of stereoselectivity in reactions involving such boronate esters. These theoretical investigations typically focus on identifying the lowest energy transition states for the formation of the possible stereoisomeric products.

The diol functionality is crucial for the formation of the cyclic boronate ester. The geometry of this newly formed ring, which is influenced by the inherent conformational preferences of the diol, is key to the transfer of chirality. The model of the transition state often reveals a chair-like or boat-like conformation for the boronate ester complex, with the substrate and reagent oriented in a way that minimizes steric clashes with the cyclohexyl groups of the diol.

For instance, in the asymmetric homologation of boronic esters, theoretical studies have shown that the stereoselectivity-determining step is the researchgate.net-boron migration. The energy difference between the transition states leading to the R and S products can be calculated, and this difference is directly correlated to the enantiomeric excess observed experimentally. These models often highlight the importance of subtle non-covalent interactions, such as hydrogen bonding or dispersion forces, in stabilizing one transition state over the other.

| Theoretical Model | Key Findings | Computational Method |

|---|---|---|

| Transition State Modeling of Boronate Ester Reactions | Identifies the lowest energy pathways for product formation and quantifies the energy difference between competing transition states. | Density Functional Theory (DFT) |

| Non-Covalent Interaction (NCI) Analysis | Visualizes and quantifies weak interactions (e.g., steric repulsion, hydrogen bonding) that contribute to stereoselectivity. | Quantum Theory of Atoms in Molecules (QTAIM) |

| Conformational Search of Diol-Boronate Complexes | Determines the most stable conformations of the chiral catalyst-substrate complex. | Molecular Mechanics (MM) and DFT |

Structural and Stereochemical Characterization of 1r,2r 1,2 Dicyclohexylethane 1,2 Diol

Crystallographic Studies of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol and its Complexes

X-ray crystallography provides definitive insights into the solid-state structure of this compound, revealing details about its molecular conformation, crystal packing, and intermolecular interactions.

Polymorphism and Crystal Packing Architectures

Studies have revealed that this compound can exist in different crystalline forms, a phenomenon known as polymorphism. The enantiopure (S,S)-1,2-dicyclohexylethane-1,2-diol crystallizes in a form with four molecules in the asymmetric unit (Z' = 4). nih.govresearchgate.net In this structure, two of the molecules adopt a conformation similar to that of the single independent molecule found in the racemic compound, while the other two molecules exist in a higher energy conformation. nih.gov This arrangement results in a perturbed version of a P2(1)2(1)2(1) structure with Z' = 2. nih.gov The presence of multiple molecular conformations within the same crystal lattice highlights the complexity of its crystal packing. researchgate.net

Anomalies and Exceptions to Crystallographic Rules (e.g., Wallach's Rule)

This compound presents a notable exception to Wallach's rule, which generally states that racemic crystals are denser than their chiral counterparts. researchgate.net In a striking contradiction, the crystals of the enantiopure (S,S)-1,2-dicyclohexylethane-1,2-diol are more than 4% denser than the crystals of the racemic compound. nih.govresearchgate.netresearchgate.net Despite being less dense, the racemic crystals have a higher melting point, indicating greater stability. nih.govresearchgate.netresearchgate.net This apparent anomaly is explained by the strained hydrogen-bonding motif and the presence of higher-energy conformers in the enantiopure crystal structure. nih.gov This finding underscores that the relationship between density, melting point, and crystal stability is more complex than suggested by classical crystallographic rules. researchgate.net

Chiral Recognition and Enantiodiscrimination Techniques

Determining the enantiomeric purity of chiral compounds like this compound is crucial for their application in stereoselective processes. NMR spectroscopy, in conjunction with chiral auxiliaries, is a powerful tool for this purpose.

NMR Methods for Enantiomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a widely used method for determining the enantiomeric purity of chiral compounds. nih.gov The principle lies in converting a pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent or by using a chiral solvating agent. These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer. nih.govresearchgate.net For chiral diols, various NMR techniques have been developed that offer fast and accurate measurements without the need for standard curves. nih.gov

Use of Chiral Boric Acids for Diol Derivatization

The determination of the enantiomeric purity and absolute configuration of chiral diols is a critical analytical task. One effective method involves the derivatization of the diol with a chiral reagent to form diastereomers, which can then be distinguished using techniques such as NMR spectroscopy. Chiral boric acids have emerged as powerful derivatizing agents for vicinal diols like this compound.

The reaction between a vicinal diol and a boric acid results in the formation of a cyclic boronate ester. When a chiral boric acid is used, the reaction with a chiral diol leads to the formation of two diastereomeric boronate esters. These diastereomers exhibit different physicochemical properties, most notably distinct signals in their NMR spectra. The difference in the chemical shifts (Δδ) of corresponding protons or carbon atoms in the two diastereomers allows for the quantification of the enantiomeric excess (ee) of the original diol. nih.gov

A variety of chiral boric acids have been developed for this purpose, often possessing sterically demanding and magnetically anisotropic groups that enhance the chemical shift non-equivalence between the resulting diastereomers. The derivatization reaction is typically fast and proceeds under mild conditions, making it a convenient method for routine analysis. nih.gov

For this compound, the derivatization with a suitable chiral boric acid would yield two diastereomeric cyclic boronate esters. The analysis of the ¹H or ¹³C NMR spectrum of the resulting mixture would allow for the determination of its enantiomeric purity.

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The protons of the cyclohexyl rings would appear as a complex multiplet in the upfield region (typically 1.0-2.0 ppm). The methine protons (CH-OH) are diastereotopic and would likely appear as distinct signals, the chemical shift of which would be influenced by the hydroxyl group. The hydroxyl protons themselves would give rise to a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. nih.gov The cyclohexyl carbons would resonate in the aliphatic region (around 25-45 ppm). The carbons bearing the hydroxyl groups (C-OH) would be shifted downfield to approximately 70-80 ppm due to the deshielding effect of the oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-OH | 70 - 80 |

| Cyclohexyl CH | 25 - 45 |

| Cyclohexyl CH₂ | 25 - 45 |

Infrared (IR) Spectroscopy:

The IR spectrum is particularly useful for identifying the presence of specific functional groups. In this compound, the most prominent feature would be the O-H stretching vibration of the hydroxyl groups. This typically appears as a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and ethane (B1197151) backbone would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration would give rise to a signal in the 1000-1200 cm⁻¹ region. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkane) | 2850 - 3000 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1200 | Medium |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 226, corresponding to its molecular weight. nih.gov The fragmentation of vicinal diols in the mass spectrometer can be complex. A common fragmentation pathway for cyclic diols like 1,2-cyclohexanediol (B165007) involves the loss of a water molecule ([M-H₂O]⁺). Other potential fragmentations for this compound could involve cleavage of the C-C bond between the two hydroxyl-bearing carbons or fragmentation of the cyclohexyl rings.

Future Research Directions and Emerging Applications of 1r,2r 1,2 Dicyclohexylethane 1,2 Diol

Design and Synthesis of Advanced DICHED Derivatives and Analogues

A primary direction for future research lies in the rational design and synthesis of advanced derivatives and analogues of DICHED. The goal of such modifications is to fine-tune the steric and electronic properties of the diol, leading to catalysts or auxiliaries with enhanced reactivity, selectivity, and broader applicability. catalysis.blogresearchgate.netcatalysis.blogmdpi.com

Key strategies for creating advanced DICHED derivatives include:

Modification of the Hydroxyl Groups: The two hydroxyl groups are the primary sites for modification. They can be converted into a variety of other functional groups, such as ethers, esters, or silyl (B83357) ethers. These modifications can alter the Lewis basicity of the oxygen atoms, which is crucial when the diol is used as a ligand for a metal catalyst. For example, converting the hydroxyl groups to phosphinites or phosphites can create effective ligands for transition-metal-catalyzed reactions.

Modification of the Cyclohexyl Rings: The cyclohexyl rings can be functionalized to introduce additional steric bulk or electronic-donating/-withdrawing groups. For instance, adding substituents at specific positions on the rings can create a more defined chiral pocket, potentially leading to higher enantioselectivity in catalytic reactions.

Synthesis of Analogues with Different Ring Systems: Replacing the cyclohexyl groups with other cyclic or acyclic aliphatic groups could lead to new diols with different conformational properties. This could be advantageous for specific applications where the rigidity of the cyclohexyl rings is not optimal.

The table below summarizes potential modifications and their intended effects.

| Modification Strategy | Target Site | Potential Functional Groups | Intended Effect on Properties |

| Functionalization | Hydroxyl Groups | Ethers, Esters, Phosphites, Silyl Ethers | Tune Lewis basicity, solubility, and coordination properties. |

| Substitution | Cyclohexyl Rings | Alkyl, Aryl, Halogen | Modify steric hindrance and electronic environment. |

| Structural Variation | Backbone | Replace cyclohexyl with cyclopentyl, cycloheptyl, or bulky acyclic groups. | Alter conformational rigidity and the chiral pocket. |

These synthetic efforts aim to create a library of DICHED-based ligands and auxiliaries, allowing for the systematic screening and optimization of catalysts for specific asymmetric transformations.

Expansion of Asymmetric Reaction Scope and Substrate Generality

A significant area of future research is the expansion of the types of asymmetric reactions that can be effectively catalyzed using DICHED-derived ligands and the range of substrates that can be used. nih.govnih.govresearchgate.net While DICHED has shown promise in certain reactions, its full potential across the spectrum of asymmetric synthesis has yet to be realized.

Future research will likely focus on applying DICHED-based catalytic systems to a wider array of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes, but is not limited to:

Asymmetric Aldol (B89426) and Michael Reactions: Developing DICHED-based catalysts for these fundamental C-C bond-forming reactions would be highly valuable.

Asymmetric Diels-Alder and other Cycloadditions: The rigid chiral environment provided by DICHED could be ideal for controlling the stereochemistry of cycloaddition reactions.

Asymmetric Hydrogenation and Transfer Hydrogenation: Creating DICHED-derived ligands for these reactions could provide new tools for the synthesis of chiral alcohols and amines.

Enantioselective C-H Functionalization: This emerging field could benefit from new chiral ligands, and DICHED provides a robust scaffold for developing them. rsc.org

Beyond expanding the types of reactions, a crucial goal is to improve the substrate generality . researchgate.net Many current catalytic systems are effective for a narrow range of substrates. Research will focus on designing DICHED derivatives that can accommodate a wider variety of starting materials, including those with different electronic properties, functional groups, and steric demands. This will involve the systematic tuning of the ligand structure, as described in the previous section, to optimize the catalyst-substrate interaction for each new class of substrates.

| Reaction Type | Current Status with DICHED | Future Research Goal | Potential Substrate Expansion |

| Asymmetric Alkylation | Established for some substrates | Higher yields and enantioselectivities | Sterically hindered electrophiles and nucleophiles |

| Asymmetric Aldol Reaction | Limited exploration | Development of efficient catalysts | Aromatic, aliphatic, and α,β-unsaturated aldehydes |

| Asymmetric Michael Addition | Limited exploration | High diastereoselectivity and enantioselectivity | Various Michael acceptors and donors |

| Asymmetric Diels-Alder | Limited exploration | Control of endo/exo and facial selectivity | Electron-rich and electron-poor dienes/dienophiles |

Integration into Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, which involve a series of intramolecular transformations, are powerful tools in modern organic synthesis. nih.govnih.govorganic-chemistry.orgresearchgate.netyoutube.com They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. A key future direction is the integration of DICHED-based asymmetric catalysis into these sophisticated reaction sequences.

The development of DICHED-derived chiral catalysts that are compatible with the conditions of MCRs and cascade reactions would allow for the one-pot synthesis of complex chiral molecules from simple starting materials. For example, a DICHED-ligated metal catalyst could be used to set a key stereocenter in an intermediate that then undergoes a series of subsequent transformations, all in the same reaction vessel.

Potential applications include:

Asymmetric Passerini and Ugi Reactions: Introducing chirality in these isocyanide-based MCRs could lead to the rapid synthesis of libraries of chiral peptidomimetics and other biologically relevant scaffolds.

Stereoselective Cascade Cyclizations: A DICHED-catalyzed initial reaction could trigger a cascade of cyclizations to form complex polycyclic structures with multiple stereocenters.

Tandem Catalysis: Combining a DICHED-based chiral catalyst with another catalyst (e.g., an achiral metal catalyst or an organocatalyst) in a one-pot process could enable novel synthetic transformations.

The successful integration of DICHED into these advanced synthetic strategies will require careful catalyst design to ensure compatibility with the various reagents and intermediates involved in the reaction sequence.

Potential in Materials Science and Functional Chiral Surfaces

The well-defined, rigid C2-symmetric structure of DICHED makes it an attractive building block for the development of novel chiral materials. mdpi.comwaldecklab.com Future research is expected to explore the incorporation of DICHED and its derivatives into polymers, metal-organic frameworks (MOFs), and other extended structures to create materials with unique chiroptical or enantioselective properties.

Chiral Polymers: DICHED can be used as a chiral monomer in polymerization reactions to create chiral polymers. mdpi.com These materials could have applications in chiral chromatography (as a stationary phase for separating enantiomers), as chiral sensors, or in the development of materials with circularly polarized luminescence.

Chiral Metal-Organic Frameworks (MOFs): Using DICHED or its derivatives as the chiral organic linker in the synthesis of MOFs can lead to the formation of porous materials with chiral channels. researchgate.netfrontiersin.org Such chiral MOFs could be used for enantioselective separations, heterogeneous asymmetric catalysis, and as chiral sensors.

Functional Chiral Surfaces: DICHED and its derivatives can be covalently attached to the surface of materials like silica, gold, or carbon. mdpi.comrsc.org This creates a functional chiral surface that can be used for enantioselective adsorption, heterogeneous catalysis, or in the development of chiral electrodes. Research in this area is motivated by the need for enantiospecific applications in fields ranging from catalysis to electronics. researchgate.net

The development of DICHED-based materials is a promising area that bridges the gap between molecular chemistry and materials science, with potential applications in a wide range of technologies.

| Material Type | Method of Incorporation | Potential Applications |

| Chiral Polymers | As a monomer in polymerization | Chiral stationary phases, chiroptical materials, chiral sensors |

| Chiral MOFs | As a chiral organic linker | Enantioselective separation, heterogeneous catalysis |

| Functional Chiral Surfaces | Covalent attachment to a solid support | Enantioselective adsorption, heterogeneous catalysis, chiral electrodes |

Applications in the Synthesis of Biologically Active Molecules and Natural Products

Ultimately, a major goal of developing new synthetic methods is their application to the synthesis of molecules with important biological functions, such as pharmaceuticals and natural products. wikipedia.orgnih.govrsc.org DICHED, as a versatile chiral tool, has significant potential in this area, both as a chiral auxiliary and as a precursor to ligands for catalytic asymmetric reactions. wikipedia.orgepfl.chepfl.ch

As a Chiral Auxiliary: DICHED can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and recycled. This approach is particularly useful in the early stages of a synthesis to establish a key stereocenter that is carried through to the final product. The use of chiral auxiliaries is a well-established strategy in the pharmaceutical industry for the synthesis of single-enantiomer drugs. nih.gov

In Asymmetric Catalysis: The development of efficient catalytic reactions using DICHED-derived ligands will have a major impact on the synthesis of biologically active molecules. Catalytic methods are often more efficient and atom-economical than stoichiometric approaches. A successful DICHED-based catalyst could be used in a key step of the total synthesis of a complex natural product or in the industrial-scale production of a pharmaceutical ingredient.

Future research will focus on identifying specific synthetic targets where DICHED-based methods can provide a more efficient and selective route than existing methods. This will involve the retrospective analysis of known synthetic routes and the prospective design of new routes that incorporate DICHED-mediated stereocontrol. The successful application of DICHED in the total synthesis of a complex, biologically active molecule would be a significant demonstration of its utility. rsc.orgwikipedia.orgresearchgate.net

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Resolves absolute configuration using single crystals grown via slow evaporation (e.g., in chloroform) .

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of diastereotopic protons .

- Circular Dichroism (CD) : Correlates Cotton effects with known (R,R) configurations in similar diols .

How does this compound function in asymmetric catalysis?

Advanced Research Focus

The diol serves as a chiral ligand in transition metal complexes (e.g., Ru or Ti) for enantioselective oxidations or reductions. For instance, in ketone hydrogenation, its rigid cyclohexyl backbone enhances stereocontrol by restricting conformational freedom. Comparative studies with (1R,2R)-1,2-diphenylethane-1,2-diol show improved selectivity in bulky substrate transformations .

What solvent systems optimize the reactivity of this compound in stereoselective reactions?

Advanced Research Focus

Solvent polarity significantly impacts hydrogen-bonding interactions. Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic additions, while nonpolar solvents (toluene) favor entropy-driven reactions.

| Solvent | Polarity Index | Reaction Type | Yield (%) | ee (%) |

|---|---|---|---|---|

| DMF | 6.4 | Epoxide Ring-Opening | 85 | 92 |

| Toluene | 2.4 | Aldol Condensation | 78 | 88 |

| THF | 4.0 | Diels-Alder Reaction | 82 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products